Org 48762-0

Beschreibung

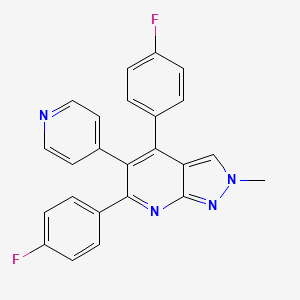

Eigenschaften

IUPAC Name |

4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F2N4/c1-30-14-20-21(15-2-6-18(25)7-3-15)22(16-10-12-27-13-11-16)23(28-24(20)29-30)17-4-8-19(26)9-5-17/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKTIDYMSNPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=C(C(=NC2=N1)C3=CC=C(C=C3)F)C4=CC=NC=C4)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755753-89-0 |

Source

|

| Record name | ORG-48762-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755753890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORG-48762-0 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HE2MP5Y3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Org 48762-0: An In-Depth Technical Guide on its Mechanism of Action as a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 48762-0 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. Its mechanism of action centers on the suppression of inflammatory cytokine production, which is pivotal in the pathogenesis of various inflammatory diseases. By inhibiting p38 MAPK, Org 48762-0 effectively blocks the downstream signaling cascade responsible for the transcription and translation of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β). This technical guide provides a comprehensive overview of the mechanism of action of Org 48762-0, including its molecular interactions, effects on signaling pathways, and supporting data from in vitro and in vivo studies. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development.

Core Mechanism of Action: Inhibition of p38 MAPK Signaling

Org 48762-0 exerts its pharmacological effects through the direct inhibition of p38α and p38β kinases. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Activation of this pathway leads to the production of pro-inflammatory cytokines, which are key mediators in autoimmune disorders such as rheumatoid arthritis.

The primary mechanism of Org 48762-0 involves blocking the kinase activity of p38, thereby preventing the phosphorylation of its downstream substrates. One of the key downstream effects of p38 MAPK activation is the release of TNFα, a potent pro-inflammatory cytokine. Org 48762-0 has been shown to potently reduce the release of TNFα induced by lipopolysaccharide (LPS).[1] Furthermore, it has demonstrated efficacy in animal models of inflammatory diseases, such as murine collagen-induced arthritis, where it protects against bone damage.[2]

Signaling Pathway

The signaling cascade initiated by inflammatory stimuli, such as LPS, involves the activation of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors. This leads to the stabilization of mRNA transcripts and enhanced translation of pro-inflammatory cytokines. Org 48762-0 intervenes by inhibiting the catalytic activity of p38, thus disrupting this entire cascade.

Quantitative Pharmacological Data

The potency and selectivity of Org 48762-0 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of Org 48762-0

| Assay | Target/Stimulus | Cell Type/System | Parameter | Value (µM) | Reference |

| p38α Kinase Assay | p38α | Enzyme Activity (IMAP) | EC50 | 0.10 ± 0.01 | [2] |

| TNFα Release | LPS | Human PBMC | EC50 | 0.06 ± 0.01 | |

| MK2 Translocation | Anisomycin | BHK-ps1362cl.15B-FS cells | EC50 | 0.69 ± 0.12 |

Table 2: Kinase Selectivity of Org 48762-0

| Kinase Target | % Inhibition at 10 µM |

| p38α | >95% |

| p38β | >95% |

| Other kinases (panel of 48) | <50% |

| Data derived from Mihara et al., 2008. Org 48762-0 demonstrates high selectivity for p38α and p38β over a broad range of other human kinases. |

Table 3: In Vivo Pharmacokinetic Parameters of Org 48762-0 in Mice

| Parameter | Intravenous (1.6 mg/kg) | Oral (4.0 mg/kg) |

| Bioavailability | - | 85% |

| Vss (ml/kg) | 50.0 | - |

| CL (ml/h/kg) | 9.0 | - |

| Mean Residence Time (h) | 5.3 | - |

| Systemic Exposure (>1 µM) | - | Sustained for 24h |

| Data from Mihara et al., 2008. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Org 48762-0.

p38α Kinase Inhibition Assay (IMAP-based)

This protocol describes a representative Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay for measuring p38α kinase activity.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of Org 48762-0 in an appropriate buffer (e.g., DMSO). Prepare a kinase reaction mixture containing recombinant human p38α enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase reaction buffer.

-

Kinase Reaction: In a microplate, add the Org 48762-0 dilutions. To initiate the reaction, add the kinase reaction mixture to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Binding: Add the IMAP binding reagent, which contains trivalent metal-containing nanoparticles that bind to the phosphate groups of the phosphorylated substrate. This stops the kinase reaction.

-

Fluorescence Polarization Measurement: After a brief incubation with the binding reagent, measure the fluorescence polarization of each well using a suitable plate reader. An increase in fluorescence polarization indicates substrate phosphorylation.

-

Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

LPS-Induced TNFα Release in Human PBMCs

This protocol outlines the procedure for measuring the inhibitory effect of Org 48762-0 on TNFα production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640 with 10% FBS) and plate them in a 96-well plate.

-

Compound Treatment: Pre-incubate the cells with various concentrations of Org 48762-0 for 30 minutes.

-

LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce TNFα production.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNFα Quantification: Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNFα release for each concentration of Org 48762-0 and determine the EC50 value.

Murine Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to assess the therapeutic efficacy of Org 48762-0 in a model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.

-

Treatment: Once arthritis is established (typically around day 21-28), begin daily oral administration of Org 48762-0 or vehicle control.

-

Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling and erythema. Score the severity of arthritis based on a standardized clinical scoring system.

-

Histological and Radiological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion. Perform radiological analysis (e.g., X-ray or micro-CT) to quantify bone damage.

-

Data Analysis: Compare the arthritis scores, histological parameters, and radiological scores between the treatment and control groups to evaluate the efficacy of Org 48762-0.

Conclusion

Org 48762-0 is a well-characterized, potent, and selective inhibitor of p38α/β MAPK. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine production, provides a strong rationale for its investigation in inflammatory diseases. The data presented in this technical guide, including its in vitro potency, selectivity, and in vivo efficacy, underscore its potential as a therapeutic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of p38 MAPK inhibitors.

References

The p38 MAPK Signaling Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved, intracellular signal transduction cascade crucial for mediating cellular responses to a wide array of extracellular stimuli. Primarily activated by inflammatory cytokines and environmental stressors, the p38 MAPK pathway plays a pivotal role in regulating a multitude of cellular processes, including inflammation, apoptosis, cell cycle progression, and differentiation.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous human diseases, ranging from chronic inflammatory conditions and autoimmune disorders to cancer and neurodegenerative diseases, making it a prime target for therapeutic intervention.[3][4]

This technical guide provides an in-depth exploration of the core components of the p38 MAPK signaling pathway, its mechanism of activation, downstream targets, and its role in human health and disease. Furthermore, this guide details key experimental protocols for studying the p38 MAPK pathway and presents quantitative data on inhibitor potencies and protein-protein interactions to serve as a valuable resource for researchers in the field.

The Core Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade, comprising a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and the p38 MAP Kinase itself.[5]

Upstream Activators

A diverse range of extracellular signals can initiate the p38 MAPK cascade. These include:

-

Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) are potent activators.

-

Environmental and Cellular Stresses:

-

Ultraviolet (UV) irradiation

-

Osmotic shock

-

Heat shock

-

Oxidative stress

-

Lipopolysaccharides (LPS)

-

These stimuli activate upstream sensors, which in turn engage the MAPKKKs.

MAP Kinase Kinase Kinases (MAPKKKs)

Several MAPKKKs can activate the p38 MAPK pathway, providing a point of signal integration. These include:

-

MEKKs (MAPK/ERK Kinase Kinases): Members of the MEKK family are prominent activators.

-

ASK1 (Apoptosis Signal-regulating Kinase 1): Activated by apoptotic stimuli.

-

TAK1 (Transforming growth factor-β-Activated Kinase 1)

-

MLKs (Mixed Lineage Kinases)

MAP Kinase Kinases (MKKs)

The MAPKKKs phosphorylate and activate the downstream MKKs. The primary MKKs responsible for p38 MAPK activation are:

-

MKK3 (MAPK Kinase 3)

-

MKK6 (MAPK Kinase 6)

These MKKs exhibit specificity for p38 MAPKs and dually phosphorylate them on conserved threonine and tyrosine residues.

p38 MAP Kinases

The final tier of the cascade consists of the p38 MAP Kinases. In mammals, four isoforms of p38 have been identified:

-

p38α (MAPK14)

-

p38β (MAPK11)

-

p38γ (MAPK12/ERK6)

-

p38δ (MAPK13/SAPK4)

Activation of p38 isoforms occurs through dual phosphorylation by MKK3 and/or MKK6 on the Thr-Gly-Tyr (TGY) motif within their activation loop (specifically at Thr180 and Tyr182 for p38α).

Downstream Targets and Cellular Responses

Once activated, p38 MAPKs phosphorylate a wide array of downstream substrates, leading to diverse cellular responses. These targets can be broadly categorized as protein kinases and transcription factors.

Protein Kinases

-

MAPKAPK-2 (MAPK-Activated Protein Kinase-2): A major substrate of p38, MAPKAPK-2 is involved in regulating cytokine production and cytoskeletal organization through phosphorylation of targets like Heat Shock Protein 27 (HSP27).

-

MSK1/2 (Mitogen- and Stress-Activated Protein Kinase 1/2): These kinases are involved in the phosphorylation of transcription factors such as CREB.

Transcription Factors

Activated p38 MAPKs can translocate to the nucleus and phosphorylate various transcription factors, thereby modulating gene expression. Key transcription factor targets include:

-

ATF2 (Activating Transcription Factor 2): Phosphorylation of ATF2 enhances its transcriptional activity.

-

MEF2 (Myocyte Enhancer Factor 2): Involved in cell differentiation.

-

p53: A critical tumor suppressor protein.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The p38 pathway can influence NF-κB activity, a key regulator of inflammation and cell survival.

The activation of these downstream targets culminates in a variety of cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-6, cell cycle arrest, apoptosis, and cellular differentiation.

The p38 MAPK Signaling Pathway in Disease

The central role of the p38 MAPK pathway in inflammation and other stress responses means its dysregulation is a hallmark of many diseases.

-

Inflammatory Diseases: Chronic activation of the p38 pathway is a key driver of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

-

Cancer: The role of p38 MAPK in cancer is complex and context-dependent. It can act as a tumor suppressor by promoting apoptosis and cell cycle arrest. Conversely, in some cancers, it can promote cell survival and metastasis.

-

Neurodegenerative Diseases: The p38 MAPK pathway is implicated in the neuroinflammatory processes associated with diseases like Alzheimer's.

Quantitative Data on p38 MAPK Interactions

Inhibitor Potency (IC50 Values)

A significant effort has been made to develop small molecule inhibitors of p38 MAPK for therapeutic purposes. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Target Isoform(s) | IC50 | Cell Line/Assay Condition |

| Adezmapimod (SB203580) | p38α | 0.3-0.5 µM | THP-1 cells |

| SB202190 | p38α/β | 50 nM/100 nM | Cell-free assays |

| Skepinone-L | p38α | 5 nM | Not specified |

| TAK-715 | p38α | 7.1 nM | Cell-free assay |

| Pamapimod (R-1503) | p38α / p38β | 0.014 µM / 0.48 µM | Enzymatic assay |

| Pexmetinib | p38 MAPK / Tie-2 | 4 nM / 18 nM | HEK-293 cells |

| Doramapimod (BIRB 796) | p38α / p38β / p38γ / p38δ | 38 nM / 65 nM / 200 nM / 520 nM | Not specified |

| p38 MAP Kinase Inhibitor III | p38 MAPK | 0.9 µM | Not specified |

Note: IC50 values can vary depending on the specific assay conditions.

Protein-Protein Interaction Affinities (Kd Values)

The affinity of protein-protein interactions within the pathway can be quantified by the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity.

| Interacting Proteins | Method | Dissociation Constant (Kd) |

| p38 and MKK6 KIM motif peptide | Isothermal Titration Calorimetry (ITC) | 7 ± 2 µM |

Experimental Protocols

Studying the p38 MAPK pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis of p38 MAPK Activation

This protocol is used to detect the total and phosphorylated (activated) forms of p38 MAPK.

1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with an appropriate stimulus (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38 MAPK pathway. Include an untreated control.

2. Cell Lysis: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

4. Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

5. Protein Transfer: a. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

6. Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. To detect total p38 MAPK, strip the membrane and re-probe with a primary antibody for total p38 MAPK, or run a parallel gel.

7. Detection: a. Detect the signal using a chemiluminescent substrate and an imaging system. b. Quantify band intensities using densitometry software.

Immunoprecipitation of p38 MAPK

This protocol is used to isolate p38 MAPK from a cell lysate.

1. Cell Lysate Preparation: a. Prepare cell lysates as described in the Western Blot protocol.

2. Pre-clearing the Lysate: a. Add Protein A/G agarose beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. b. Centrifuge and transfer the supernatant to a fresh tube.

3. Immunoprecipitation: a. Add a primary antibody specific for p38 MAPK to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours at 4°C. c. Add Protein A/G agarose beads and continue to rotate for an additional 1-2 hours at 4°C.

4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three times with ice-cold lysis buffer.

5. Elution: a. Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the protein. b. The eluted protein can be analyzed by Western blotting.

In Vitro Kinase Assay for p38 MAPK

This assay measures the enzymatic activity of p38 MAPK.

1. Immunoprecipitation of p38 MAPK: a. Immunoprecipitate p38 MAPK from cell lysates as described above.

2. Kinase Reaction: a. Wash the immunoprecipitated beads twice with kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2). b. Resuspend the beads in kinase assay buffer containing a known substrate (e.g., recombinant ATF2 protein) and ATP. c. Incubate the reaction mixture for 30 minutes at 30°C.

3. Termination and Detection: a. Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes. b. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-ATF2).

siRNA-Mediated Knockdown of p38 MAPK

This protocol is used to specifically inhibit the expression of p38 MAPK.

1. Cell Seeding: a. Seed cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.

2. Transfection: a. Prepare a mixture of siRNA targeting p38 MAPK and a suitable transfection reagent in serum-free medium according to the manufacturer's instructions. b. Add the siRNA-transfection reagent complex to the cells. c. Incubate for 48-72 hours.

3. Validation of Knockdown: a. Harvest the cells and prepare lysates. b. Analyze the expression of p38 MAPK by Western blotting to confirm successful knockdown.

Luciferase Reporter Assay for Downstream Transcription Factor Activity

This assay is used to measure the transcriptional activity of downstream targets of the p38 MAPK pathway, such as those regulated by Serum Response Element (SRE) or NF-κB.

1. Plasmid Transfection: a. Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a specific response element (e.g., SRE or NF-κB) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

2. Cell Treatment: a. After 24 hours of transfection, treat the cells with stimuli to activate the p38 MAPK pathway, or with inhibitors to block it.

3. Cell Lysis and Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations

p38 MAPK Signaling Pathway Diagram

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Western Blotting

Caption: Workflow for Western blot analysis.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for in vitro kinase assay.

Conclusion

The p38 MAPK signaling pathway is a complex and highly regulated network that is fundamental to cellular homeostasis and the response to stress. Its intricate involvement in a wide range of physiological and pathological processes underscores its importance as a subject of intense research and a promising target for the development of novel therapeutics. This guide provides a comprehensive overview of the p38 MAPK pathway, along with detailed experimental protocols and quantitative data, to aid researchers and drug development professionals in their efforts to further elucidate the intricacies of this critical signaling cascade and harness its therapeutic potential.

References

The Biological Activity of Org 48762-0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 48762-0 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein (MAP) kinases, specifically targeting the α and β isoforms.[1][2] This technical guide provides an in-depth overview of the biological activity of Org 48762-0, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows. The primary mechanism of action for Org 48762-0 is the inhibition of the p38 MAPK signaling cascade, which plays a crucial role in the production of pro-inflammatory cytokines.[3] By inhibiting p38α and p38β, Org 48762-0 effectively reduces the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] This activity profile suggests its therapeutic potential in inflammatory conditions, such as rheumatoid arthritis.

Core Biological Activity: Quantitative Data Summary

The biological activity of Org 48762-0 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

| Parameter | Value (EC50/IC50) | Assay System | Reference |

| p38α Kinase Inhibition | 0.1 µM (EC50) | Enzyme Activity IMAP Assay | |

| LPS-induced TNFα Release | 0.06 µM (EC50) | Human Peripheral Blood Mononuclear Cells (PBMCs) | |

| Stress-induced MK2 Translocation | 0.69 µM (EC50) | Cellular Assay |

Table 1: Potency of Org 48762-0

| Kinase | % Inhibition at 10 µM | Assay System | Reference |

| p38α | High | Kinase Profiling Assay | |

| p38β | High | Kinase Profiling Assay | |

| Other Kinases (panel of 48) | Low | Kinase Profiling Assay |

Table 2: Selectivity of Org 48762-0

Mechanism of Action: p38 MAPK Signaling Pathway

Org 48762-0 exerts its anti-inflammatory effects by directly inhibiting the p38 MAP kinase. The p38 MAPK signaling pathway is a key cascade in the cellular response to external and internal stresses, including inflammatory stimuli. Upon activation by upstream kinases (MKK3/6), p38 phosphorylates and activates a range of downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines. Org 48762-0, by binding to and inhibiting p38α and p38β, blocks this downstream signaling, thereby reducing the inflammatory response.

Caption: p38 MAPK Signaling Pathway Inhibition by Org 48762-0.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of Org 48762-0's biological activity.

In Vitro p38α Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of Org 48762-0 on the enzymatic activity of p38α kinase.

Methodology:

-

Assay Format: A common method is a filter-binding assay using a radioactive isotope or a fluorescence-based assay such as the IMAP (Immobilized Metal Affinity for Phosphochemicals) assay.

-

Reagents:

-

Recombinant human p38α kinase.

-

A specific peptide substrate for p38α (e.g., a derivative of MEF2A).

-

ATP (radiolabeled with ³³P or unlabeled, depending on the assay format).

-

Org 48762-0 at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

The p38α kinase, peptide substrate, and varying concentrations of Org 48762-0 are pre-incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped.

-

The amount of phosphorylated substrate is quantified. In a filter-binding assay, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. In an IMAP assay, the phosphorylated peptide binds to nanoparticles, and the resulting change in fluorescence polarization is measured.

-

The EC50 value is calculated from the dose-response curve of Org 48762-0 concentration versus kinase activity.

-

Caption: Workflow for In Vitro p38α Kinase Inhibition Assay.

LPS-Induced TNFα Release in Human PBMCs

Objective: To assess the functional activity of Org 48762-0 in a cellular context by measuring its effect on the production of a key pro-inflammatory cytokine.

Methodology:

-

Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors.

-

Reagents:

-

Isolated human PBMCs.

-

Lipopolysaccharide (LPS).

-

Org 48762-0 at various concentrations.

-

Cell culture medium.

-

ELISA kit for human TNFα.

-

-

Procedure:

-

PBMCs are plated in a multi-well plate.

-

The cells are pre-treated with various concentrations of Org 48762-0 for a short period (e.g., 30 minutes).

-

LPS is added to the wells to stimulate the cells.

-

The plate is incubated for a specified time (e.g., 4-18 hours) to allow for cytokine production and release into the supernatant.

-

The cell culture supernatant is collected.

-

The concentration of TNFα in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions.

-

The EC50 value for the inhibition of TNFα release is determined from the dose-response curve.

-

Caption: Workflow for LPS-Induced TNFα Release Assay in PBMCs.

In Vivo Murine Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of Org 48762-0 in a preclinical animal model of rheumatoid arthritis.

Methodology:

-

Animal Model: DBA/1 mice are typically used as they are susceptible to CIA.

-

Induction of Arthritis:

-

An initial immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is administered.

-

A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given approximately 21 days later.

-

-

Treatment:

-

Once arthritis is established, mice are randomized into treatment groups.

-

Org 48762-0 is administered orally on a daily basis.

-

A vehicle control group and potentially a positive control group (e.g., a known anti-arthritic agent) are included.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is monitored regularly by visually scoring each paw for signs of inflammation (redness, swelling).

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Radiological Analysis: X-rays of the joints can be taken to evaluate bone and joint damage.

-

-

Data Analysis: The clinical scores, histopathological scores, and radiological scores are compared between the treatment and control groups to determine the efficacy of Org 48762-0.

Conclusion

Org 48762-0 is a selective and potent inhibitor of p38α and p38β MAP kinases. Its biological activity is characterized by the effective suppression of pro-inflammatory cytokine production in vitro and the amelioration of disease in a preclinical model of rheumatoid arthritis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and potential clinical application of Org 48762-0 and similar p38 MAPK inhibitors.

References

- 1. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of p38 Inhibitors in Inflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory stimuli and environmental stress. Its activation triggers a cascade of events leading to the production of pro-inflammatory cytokines and other mediators, making it a critical therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth exploration of the role of p38 inhibitors in inflammation research, detailing their mechanism of action, summarizing key quantitative data, providing comprehensive experimental protocols, and visualizing the intricate signaling networks.

The p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] Of these, p38α is the most extensively studied and is considered the primary isoform involved in the inflammatory response.[1] The activation of p38 is a tightly regulated process initiated by a variety of extracellular stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[2]

This activation occurs through a three-tiered kinase cascade. Upstream MAP kinase kinases kinases (MAP3Ks), such as TAK1 and ASK1, phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6. MKK3 and MKK6 then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38, leading to its activation. An alternative, MKK-independent activation mechanism involves the binding of TAB1 (TAK1-binding protein 1) directly to p38α, which promotes its autophosphorylation.

Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors. Key downstream effectors in the inflammatory process include MAPK-activated protein kinase 2 (MK2) and mitogen- and stress-activated kinases 1/2 (MSK1/2). The activation of these downstream kinases, along with transcription factors such as ATF2, CREB, and NF-κB, ultimately leads to the increased transcription and translation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) that drive the inflammatory response.

Mechanism of Action of p38 Inhibitors

p38 inhibitors are small molecule compounds designed to block the activity of the p38 MAPK enzyme. The majority of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. By inhibiting p38 MAPK, these compounds effectively block the signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This makes them valuable tools for studying the role of the p38 pathway in inflammation and as potential therapeutic agents for inflammatory diseases.

Quantitative Data on p38 Inhibitors

The following tables summarize key quantitative data for a selection of p38 inhibitors, including their inhibitory concentrations (IC50) against p38 isoforms and their effects on cytokine production in various experimental models.

Table 1: IC50 Values of Selected p38 MAPK Inhibitors

| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |

| SCIO-469 | 9 | - | >1000 | >1000 | |

| VX-745 | 14 | 0.48 | - | - | |

| BIRB-796 | - | - | - | - | |

| SD-0006 | Potent and selective for p38α/β | - | Inactive | Inactive | |

| p38 MAP Kinase Inhibitor III | 900 | - | - | - | |

| Compound 10 | 3370 | - | - | - | |

| Compound 3i | - | - | - | - | |

| Compound 9c | - | - | - | - | |

| Compound 26 | 146.2 | - | - | - |

Note: '-' indicates data not available in the cited sources.

Table 2: Effect of p38 Inhibitors on Cytokine Production

| Inhibitor | Cell Type/Model | Stimulus | Cytokine Measured | Inhibition | Reference |

| SCIO-469 | Human whole blood | LPS | TNF-α | IC50 = 300 nM | |

| RPR-200765A | Mononuclear phagocytes | LPS | TNF-α | Potent inhibitor | |

| SB203580 | Rheumatoid synovial tissue cells | - | TNF-α, IL-10 | Substantial decrease | |

| SD-282 | Human lung macrophages | LPS | TNF-α | Maximal inhibition at 10 μM | |

| SB239063 | Human lung macrophages | LPS | TNF-α | Significant reduction | |

| p38 MAP Kinase Inhibitor III | - | - | IL-1β | IC50 = 0.37 μM | |

| p38 MAP Kinase Inhibitor III | - | - | TNF-α | IC50 = 0.044 μM | |

| VX-702 | Rheumatoid Arthritis Patients | - | CRP, sTNFR p55, SAA | Transient reduction | |

| PH-797804 | COPD Patients | - | - | Improvement in lung function | |

| MW01-2-069A-SRM | Alzheimer's disease mouse model | Aβ | Proinflammatory cytokines | Attenuation |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of p38 inhibitor activity. The following sections provide step-by-step protocols for common assays used in inflammation studies.

In Vitro p38 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.

Materials:

-

Recombinant active p38α kinase

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., ATF2)

-

ATP

-

Test inhibitor

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the test inhibitor (or vehicle control), and the recombinant p38 MAPK enzyme.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which generates a luminescent signal proportional to kinase activity.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Phosphorylated p38

This technique is used to determine the activation state of p38 MAPK within cells by detecting its phosphorylation.

Materials:

-

Cell culture reagents

-

Test inhibitor

-

Stimulating agent (e.g., LPS, anisomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38 and anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.

-

Stimulate the cells with a p38 activator (e.g., LPS) for a defined period.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 (p-p38) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total p38 as a loading control.

ELISA for Cytokine Measurement

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α) in biological samples.

Materials:

-

Cell culture supernatants or other biological samples

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer

-

Assay diluent

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody, incubating for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP, incubating for 20-30 minutes at room temperature.

-

Wash the plate and add the TMB substrate solution, incubating in the dark until a color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating p38 inhibitors and the logical relationship of their mechanism of action.

Conclusion

p38 MAPK inhibitors represent a critical class of pharmacological tools for dissecting the complexities of inflammatory signaling and hold significant promise as therapeutic agents. Their ability to potently and selectively block the production of key inflammatory mediators has been demonstrated in a wide range of preclinical models. While clinical development has faced challenges, the continued investigation into the nuanced roles of different p38 isoforms and the development of next-generation inhibitors offer hope for the future treatment of chronic inflammatory diseases. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of p38 MAPK inhibition.

References

Kinase Selectivity Profile of Org 48762-0: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 48762-0, also known as UR13870, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the α and β isoforms.[1][2][3] This technical guide provides a comprehensive overview of the kinase selectivity profile of Org 48762-0, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. The information presented is intended to support further research and development efforts in therapeutic areas where p38 MAPK signaling is a critical driver of pathology, such as rheumatoid arthritis and other inflammatory diseases.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] They are key components of signaling cascades that regulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK, particularly the ubiquitously expressed p38α isoform, have been pursued as promising therapeutic agents for a range of inflammatory conditions. Org 48762-0 has emerged as a valuable research tool and potential therapeutic candidate due to its high potency and exceptional selectivity for p38α and p38β kinases.

Kinase Selectivity Profile

Org 48762-0 demonstrates potent inhibition of p38α kinase with a high degree of selectivity over other kinases. Its pharmacological activity has been characterized through various biochemical and cellular assays.

Quantitative Inhibitory Activity

The inhibitory potency of Org 48762-0 against its primary targets has been determined using enzymatic and cell-based assays. The key quantitative data are summarized in the table below.

| Target | Assay Type | Parameter | Value (µM) | Reference |

| p38α Kinase | Enzyme Activity (IMAP) | EC50 | 0.10 ± 0.01 | |

| p38α/β Kinase | Cellular (MK2 Translocation) | EC50 | 0.69 ± 0.12 | |

| TNFα Release | Cellular (LPS-stimulated PBMCs) | EC50 | 0.06 |

Kinase Selectivity Panel

The selectivity of Org 48762-0 was assessed against a panel of 50 human kinases. At a concentration of 10 µM, Org 48762-0 exhibited potent inhibition of p38α and p38β. For the remaining 48 kinases in the panel, less than 25% inhibition was observed, demonstrating the high selectivity of the compound. This selectivity profile is a significant advantage, as off-target kinase inhibition can lead to undesirable side effects. The panel included key kinases from various families, such as c-Jun N-terminal kinases (JNKs), c-RAF, transforming growth factor-β-activated kinase-1 (TAK1), and IκB kinase (IKK) α/β.

Signaling Pathway Modulation

Org 48762-0 exerts its biological effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of inflammatory responses.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. Activation of the pathway leads to the phosphorylation and activation of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of numerous genes involved in inflammation and apoptosis.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

p38α Kinase Activity Assay (IMAP)

This assay quantifies the inhibitory effect of Org 48762-0 on the enzymatic activity of p38α kinase using the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) technology.

Methodology:

-

Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT, BSA). A fluorescently labeled peptide substrate for p38α is used.

-

Compound Dispensing: Serial dilutions of Org 48762-0 are dispensed into the wells of a microplate.

-

Enzyme Addition: A solution containing purified recombinant human p38α kinase is added to each well.

-

Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

Reaction Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at room temperature to allow for substrate phosphorylation.

-

Reaction Termination and Detection: The IMAP binding reagent, which contains nanoparticles coated with trivalent metal ions that bind to the phosphate group of the phosphorylated substrate, is added to stop the reaction.

-

Fluorescence Polarization Reading: The binding of the phosphorylated, fluorescently labeled substrate to the large nanoparticles slows its molecular rotation, leading to an increase in fluorescence polarization. The plate is read on a suitable fluorescence polarization reader.

-

Data Analysis: The fluorescence polarization values are plotted against the concentration of Org 48762-0, and the EC50 value is calculated using a non-linear regression model.

LPS-Induced TNFα Release in Human PBMCs

This cellular assay measures the ability of Org 48762-0 to inhibit the production and release of TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood from healthy donors using standard density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Plating: The isolated PBMCs are washed, counted, and plated in a 96-well cell culture plate at a predetermined density (e.g., 2 x 10^5 cells/well).

-

Compound Treatment: The cells are pre-incubated with various concentrations of Org 48762-0 for a specified time (e.g., 30-60 minutes).

-

LPS Stimulation: The cells are then stimulated with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce TNF-α production.

-

Incubation: The plates are incubated for a period of 4 to 24 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of TNF-α release is calculated for each concentration of Org 48762-0, and the EC50 value is determined by plotting the inhibition percentage against the compound concentration.

Conclusion

Org 48762-0 is a potent and highly selective inhibitor of p38α and p38β kinases. Its well-defined kinase selectivity profile, coupled with its demonstrated efficacy in cellular models of inflammation, underscores its value as a research tool for investigating the roles of p38 MAPK in health and disease. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these findings, thereby supporting the ongoing exploration of p38 MAPK inhibitors for therapeutic applications.

References

In-Depth Technical Guide: p38α and p38β Kinase Inhibition by Org 48762-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory action of Org 48762-0 on p38α and p38β kinases. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Org 48762-0

Org 48762-0 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein (MAP) kinases, specifically targeting the α and β isoforms.[1][2] The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, playing a key role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] As such, inhibitors of p38 kinase are of significant interest for the therapeutic intervention in inflammatory diseases like rheumatoid arthritis.[1][2] Org 48762-0 has demonstrated a high degree of kinase selectivity for p38α and p38β, making it a valuable tool for studying the roles of these specific isoforms and a potential candidate for drug development.

Quantitative Inhibition Data

The inhibitory potency of Org 48762-0 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for Org 48762-0.

Table 1: Biochemical Inhibition of p38 Kinases by Org 48762-0

| Target Kinase | Assay Type | Parameter | Value (µM) | Reference |

| p38α | IMAP | EC50 | 0.10 ± 0.01 | |

| p38β | Kinase Profiling | % Inhibition | Potent Inhibition (>100-fold selective vs. 48 other kinases) |

Table 2: Cellular Activity of Org 48762-0

| Cellular Assay | Cell Type | Stimulus | Parameter | Value (µM) | Reference |

| TNFα Release Inhibition | Human PBMCs | LPS | EC50 | 0.06 ± 0.01 | |

| MK2 Translocation Inhibition | BHK-ps1362cl. 15B-FS | Anisomycin | EC50 | 0.69 ± 0.12 |

Signaling Pathway and Mechanism of Action

Org 48762-0 exerts its effects by directly inhibiting the kinase activity of p38α and p38β. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the inflammatory signal.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

p38α Kinase Inhibition Assay (IMAP)

The inhibitory potency of Org 48762-0 on p38α kinase was determined using an Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay. This is a non-radioactive, homogeneous assay that detects kinase-induced phosphorylation of a fluorescently labeled substrate.

Principle: A fluorescently labeled peptide substrate is phosphorylated by p38α. The IMAP binding reagent, which consists of nanoparticles with high affinity for phosphate groups, binds to the phosphorylated substrate. This binding event leads to a decrease in the rotational speed of the small fluorescent substrate, resulting in an increase in its fluorescence polarization. The degree of polarization is directly proportional to the extent of phosphorylation, and thus, the kinase activity.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Org 48762-0 in DMSO and create a dilution series in the appropriate assay buffer.

-

Dilute the p38α enzyme and the fluorescently labeled peptide substrate to their final concentrations in the kinase reaction buffer.

-

Prepare the ATP solution to the desired final concentration (e.g., 100 µM).

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted Org 48762-0 or vehicle control.

-

Add the p38α enzyme to each well.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding the IMAP Binding Reagent.

-

Incubate the plate at room temperature to allow for the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Normalize the data to the enzyme activity in the absence of the inhibitor.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Inhibition of LPS-Induced TNFα Release in Human PBMCs

This cellular assay quantifies the ability of Org 48762-0 to inhibit the production of the pro-inflammatory cytokine TNFα in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on PBMCs, leading to the activation of the p38 MAPK pathway and subsequent production and release of TNFα. Org 48762-0, by inhibiting p38, is expected to reduce this TNFα release.

Workflow:

Detailed Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with sterile PBS and resuspend in complete RPMI-1640 medium.

-

-

Cell Plating and Treatment:

-

Plate the PBMCs in a 96-well plate at a density of 1 x 106 cells/ml.

-

Add serial dilutions of Org 48762-0 or vehicle control to the wells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

-

LPS Stimulation:

-

Add LPS to a final concentration of 100 ng/mL to stimulate TNFα production.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

TNFα Quantification:

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the TNFα levels to those obtained in the absence of the inhibitor.

-

Plot the normalized data against the logarithm of the inhibitor concentration and determine the EC50 value using a sigmoidal dose-response curve.

-

Inhibition of MK2 Translocation

This assay measures the functional inhibition of the p38 kinase pathway by observing the cellular localization of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38.

Principle: In resting cells, MK2 is located in the nucleus. Upon activation by stress stimuli (e.g., anisomycin), p38α/β phosphorylates MK2, leading to its translocation from the nucleus to the cytoplasm. Inhibition of p38 by Org 48762-0 will prevent this translocation, causing MK2 to remain in the nucleus. The assay utilizes a cell line (BHK-ps1362cl. 15B-FS) that overexpresses a green fluorescent protein (GFP)-MK2 fusion protein, allowing for the visualization of MK2 localization by fluorescence microscopy.

Workflow:

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture BHK-ps1362cl. 15B-FS cells expressing GFP-MK2 in appropriate growth medium.

-

Plate the cells in a 96-well imaging plate and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with a range of concentrations of Org 48762-0 for a specified pre-incubation time.

-

Induce MK2 translocation by adding a stress stimulus such as anisomycin.

-

Incubate for a period sufficient to induce translocation in control cells (e.g., 30 minutes).

-

-

Cell Fixation and Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI or Hoechst).

-

-

Imaging and Analysis:

-

Acquire images of the GFP and nuclear stain channels using a high-content imaging system.

-

Use image analysis software to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of translocation for each concentration of Org 48762-0.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Conclusion

Org 48762-0 is a potent and highly selective inhibitor of p38α and p38β kinases. Its ability to effectively block the p38 signaling pathway in cellular systems, as demonstrated by the inhibition of TNFα release and MK2 translocation, underscores its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of p38 MAP kinase research.

References

An In-Depth Technical Guide to Early-Stage Research Involving Org 48762-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and preclinical evaluation of Org 48762-0, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to understand the compound's mechanism of action, pharmacological profile, and its therapeutic potential in inflammatory diseases, particularly rheumatoid arthritis.

Core Compound Properties and Mechanism of Action

Org 48762-0 is a small molecule inhibitor that demonstrates high potency and selectivity for p38α kinase, a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2] By inhibiting p38α, Org 48762-0 effectively reduces the release of critical inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] The compound exhibits a high degree of selectivity for p38α and p38β kinases over a broad range of other human kinases, minimizing off-target effects.[1]

Signaling Pathway

The p38 MAPK signaling pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to a cascade of phosphorylation events, culminating in the activation of downstream targets that regulate the expression of inflammatory genes. Org 48762-0 acts by binding to the ATP-binding pocket of p38α kinase, preventing its activation and the subsequent phosphorylation of downstream substrates like MAPKAPK-2 (MK2).[3] This blockade ultimately leads to a reduction in the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Org 48762-0.

Table 1: In Vitro Potency of Org 48762-0

| Assay Type | Target/Cell Line | Parameter | Org 48762-0 | SB203580 (Reference) |

| p38α Kinase Activity Assay (IMAP) | p38α kinase | EC50 | 0.10 ± 0.01 µM | 0.10 ± 0.01 µM |

| LPS-induced TNFα Release | Human PBMCs | EC50 | 0.06 ± 0.01 µM | 0.28 ± 0.07 µM |

| Anisomycin-induced MK2 Translocation | BHK-ps1362cl.15B-FS cells | EC50 | 0.69 ± 0.12 µM | 4.67 ± 0.29 µM |

Table 2: Pharmacokinetic Parameters of Org 48762-0 in Mice

| Parameter | Route of Administration | Dose | Value |

| Oral Bioavailability | Oral | 4.0 mg/kg | 85% |

| Volume of Distribution (Vss) | Intravenous | 1.6 mg/kg | 50.0 ml/kg |

| Clearance (CL) | Intravenous | 1.6 mg/kg | 9.0 ml/h/kg |

| Mean Residence Time | Intravenous | 1.6 mg/kg | 5.3 h |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of Org 48762-0.

p38α Kinase Activity Assay (IMAP)

This assay quantifies the inhibitory potency of compounds against p38α kinase using the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) technology.

Materials:

-

Recombinant human p38α kinase

-

Fluorescently labeled peptide substrate (e.g., FAM-labeled ATF-2 peptide)

-

ATP

-

IMAP binding reagent

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare serial dilutions of Org 48762-0 and the reference compound in assay buffer.

-

In a 384-well plate, add the p38α kinase enzyme to each well.

-

Add the compound dilutions to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the IMAP binding reagent.

-

Incubate for an additional period to allow for binding of the phosphorylated substrate to the IMAP reagent.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the EC50 values by fitting the data to a dose-response curve.

LPS-Induced TNFα Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cellular assay measures the ability of a compound to inhibit the production of TNFα from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

-

Human PBMCs, isolated from healthy donors

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Org 48762-0 and reference compound

-

96-well cell culture plates

-

Human TNFα ELISA kit

Protocol:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration.

-

Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells/well.

-

Prepare serial dilutions of Org 48762-0 and the reference compound in culture medium.

-

Pre-incubate the cells with the compound dilutions for a specified time (e.g., 30 minutes).

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 values based on the inhibition of TNFα production.

Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used in vivo model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Org 48762-0 formulation for oral administration

-

Calipers for paw thickness measurement

Protocol:

-

Immunization:

-

Emulsify bovine type II collagen in CFA.

-

On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

-

-

Booster:

-

On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

-

Disease Assessment:

-

Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using calipers.

-

-

Treatment:

-

Once arthritis is established (e.g., clinical score ≥ 2), randomize the mice into treatment and vehicle control groups.

-

Administer Org 48762-0 orally at the desired dose (e.g., 5 or 25 mg/kg) once daily for a specified duration (e.g., 14 days).

-

-

Outcome Measures:

-

Continue to monitor clinical scores and paw thickness throughout the treatment period.

-

At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

-

Conclusion

The early-stage research on Org 48762-0 demonstrates its potential as a therapeutic agent for inflammatory diseases. Its potent and selective inhibition of p38α kinase translates to a significant reduction in the production of key pro-inflammatory cytokines in both in vitro and in vivo models. The favorable pharmacokinetic profile in mice supports its potential for oral administration. Further investigation in clinical settings is warranted to fully elucidate the therapeutic efficacy and safety of Org 48762-0 in patients with conditions such as rheumatoid arthritis.

References

Methodological & Application

Application Notes and Protocols for Org 48762-0 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 48762-0 is a potent and selective inhibitor of p38α and p38β mitogen-activated protein (MAP) kinases.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for inflammatory diseases such as rheumatoid arthritis.[2][3] Org 48762-0 has demonstrated efficacy in cellular assays by reducing the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), induced by lipopolysaccharide (LPS).

These application notes provide detailed protocols for key in vitro assays to characterize the activity of Org 48762-0 and other potential p38 MAPK inhibitors. The included methodologies are for a p38α kinase activity assay, an LPS-induced TNFα release assay in peripheral blood mononuclear cells (PBMCs), and a stress-induced MAPK-activated protein kinase 2 (MK2) translocation assay.

Data Presentation

The following tables summarize the quantitative data for Org 48762-0 in the described in vitro assays.

Table 1: Org 48762-0 Activity in p38α Kinase IMAP Assay

| Compound | EC50 (µM) |

| Org 48762-0 | 0.10 ± 0.01 |

| SB203580 (Reference) | 0.10 ± 0.01 |

Data represents the mean ± standard deviation from n=3 experiments.

Table 2: Org 48762-0 Inhibition of LPS-Induced TNFα Release in Human PBMCs

| Compound | EC50 (µM) |

| Org 48762-0 | 0.06 ± 0.01 |

| SB203580 (Reference) | 0.28 ± 0.07 |

Data represents the mean ± standard deviation from n=3 experiments.

Table 3: Org 48762-0 Inhibition of Stress-Induced MK2 Translocation

| Compound | EC50 (µM) |

| Org 48762-0 | 0.69 ± 0.12 |

| SB203580 (Reference) | 4.67 ± 0.29 |

Data represents the mean ± standard deviation from n=3 experiments.

Signaling Pathway

The following diagram illustrates the simplified p38 MAPK signaling pathway and the point of inhibition by Org 48762-0.

Experimental Protocols

p38α Kinase Activity Assay (IMAP-FP)

This protocol describes a biochemical assay to measure the direct inhibitory effect of Org 48762-0 on p38α kinase activity using Immobilized Metal Affinity-based Fluorescence Polarization (IMAP-FP).

Experimental Workflow:

Materials:

-

Recombinant human p38α kinase

-

Fluorescently labeled peptide substrate (e.g., based on MEF2A)

-

ATP

-

Kinase reaction buffer

-

IMAP Progressive Binding System

-

Org 48762-0 and reference compounds

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of Org 48762-0 and a reference inhibitor (e.g., SB203580) in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.

-

Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with vehicle control (e.g., DMSO).

-

Add the p38α kinase to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60-90 minutes) at room temperature.

-

Stop the reaction and initiate binding by adding the IMAP binding reagent.

-

Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

LPS-Induced TNFα Release Assay in Human PBMCs

This cell-based assay measures the ability of Org 48762-0 to inhibit the production and release of TNFα from human PBMCs stimulated with LPS.

Experimental Workflow:

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium with 10% fetal bovine serum

-

Lipopolysaccharide (LPS)

-

Org 48762-0 and reference compounds

-

96-well cell culture plates

-

Human TNFα ELISA kit

Procedure:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the isolated PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.

-

Plate the PBMCs in a 96-well culture plate at a density of approximately 2 x 10^5 cells per well.

-

Prepare serial dilutions of Org 48762-0 and a reference inhibitor in culture medium.

-

Pre-incubate the cells with the diluted compounds for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include unstimulated control wells.

-

Incubate the plates for 4 to 18 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantify the concentration of TNFα in the supernatant using a commercial human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNFα release for each compound concentration and determine the EC50 value.

Stress-Induced MK2 Translocation Assay

This high-content imaging assay measures the inhibition of the translocation of MK2, a downstream substrate of p38, from the nucleus to the cytoplasm upon cellular stress.

Experimental Workflow:

Materials:

-

U2OS cell line stably expressing a GFP-MK2 fusion protein

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stress-inducing agent (e.g., anisomycin or sorbitol)

-

Org 48762-0 and reference compounds

-

96- or 384-well imaging plates

-

Formaldehyde or other suitable fixative

-

Nuclear counterstain (e.g., Hoechst 33342)

-

High-content imaging system and analysis software

Procedure:

-

Plate the GFP-MK2 expressing U2OS cells in imaging-compatible microplates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Org 48762-0 or a reference inhibitor for 30-60 minutes.

-

Induce cellular stress by adding a pre-determined concentration of a stressor like anisomycin or sorbitol.

-

Incubate for a short period (e.g., 20-40 minutes) to allow for MK2 translocation.

-

Fix the cells with formaldehyde, and then permeabilize if necessary.

-

Stain the nuclei with a fluorescent nuclear dye such as Hoechst 33342.

-

Acquire images of the GFP and nuclear channels using an automated high-content imaging system.

-

Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.

-

Quantify the mean fluorescence intensity of GFP-MK2 in both compartments.

-

Calculate the ratio of cytoplasmic to nuclear fluorescence intensity. An effective inhibitor will prevent the increase in this ratio upon stress induction.

-

Determine the EC50 value for the inhibition of MK2 translocation.

References

Application Notes and Protocols for Org 48762-0 in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 48762-0 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the p38α and p38β isoforms.[1] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), making it a key target for the development of anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing Org 48762-0 in cellular assays to investigate its inhibitory effects on the p38 MAPK pathway.

Data Presentation

The inhibitory activity of Org 48762-0 has been quantified in various cellular and biochemical assays. The following table summarizes the key quantitative data for easy comparison.

| Assay Type | Target | Cell Line/System | Stimulus | EC50 / IC50 | Reference |